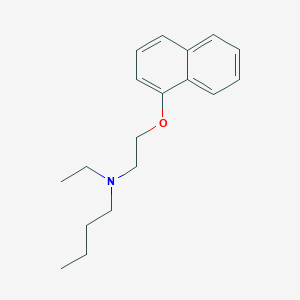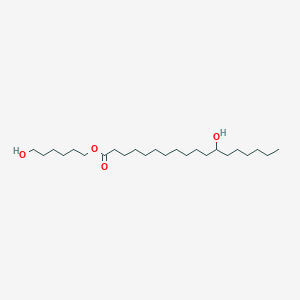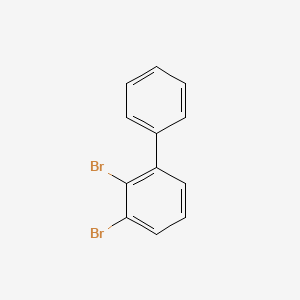
2,3-Dibromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromobiphenyl is an organic compound belonging to the class of polybrominated biphenyls. These compounds consist of a biphenyl moiety substituted with bromine atoms. The molecular formula of this compound is C12H8Br2, and it is known for its use as a flame retardant . Polybrominated biphenyls, including this compound, are synthetic organic compounds that have been widely used in various industrial applications due to their flame-retardant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobiphenyl typically involves the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as benzene or carbon tetrachloride, and the bromination occurs at the 2 and 3 positions of the biphenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the amount of bromine used .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of biphenyl or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted biphenyl derivatives with various functional groups.
Oxidation Reactions: Products include oxidized biphenyl derivatives with different oxidation states.
Reduction Reactions: Products include reduced biphenyl derivatives or biphenyl itself.
Applications De Recherche Scientifique
2,3-Dibromobiphenyl has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other polybrominated biphenyls and related compounds.
Biology: Studies have investigated its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Research has explored its potential use in drug development and its interactions with biological targets.
Industry: It is used as a flame retardant in various consumer products, including electronics, textiles, and plastics
Mécanisme D'action
The mechanism of action of 2,3-Dibromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism. The activation of this receptor by this compound can lead to the induction of phase I and phase II xenobiotic metabolizing enzymes, which play a role in the detoxification and elimination of foreign compounds from the body .
Comparaison Avec Des Composés Similaires
- 2,2’-Dibromobiphenyl
- 4,4’-Dibromobiphenyl
- 2,3’,4,4’-Tetrabromobiphenyl
Comparison: 2,3-Dibromobiphenyl is unique due to its specific bromination pattern at the 2 and 3 positions of the biphenyl ring. This structural feature influences its chemical reactivity, physical properties, and biological interactions. Compared to other polybrominated biphenyls, this compound may exhibit different flame-retardant properties and environmental persistence .
Propriétés
Numéro CAS |
27479-65-8 |
|---|---|
Formule moléculaire |
C12H8Br2 |
Poids moléculaire |
312.00 g/mol |
Nom IUPAC |
1,2-dibromo-3-phenylbenzene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
ODVMOIOUMCXTPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)

![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)

![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)

![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)

